molecular formula C18H21BrN2O2 B4881365 4-bromo-2-methoxy-6-[(4-phenyl-1-piperazinyl)methyl]phenol

4-bromo-2-methoxy-6-[(4-phenyl-1-piperazinyl)methyl]phenol

Cat. No. B4881365
M. Wt: 377.3 g/mol
InChI Key: OLOORPWJXUVLHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-2-methoxy-6-[(4-phenyl-1-piperazinyl)methyl]phenol, also known as BRL-15572, is a selective antagonist of the dopamine D3 receptor. It has been studied for its potential use in treating drug addiction, schizophrenia, and other psychiatric disorders.

Mechanism of Action

4-bromo-2-methoxy-6-[(4-phenyl-1-piperazinyl)methyl]phenol acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic reward pathway of the brain. By blocking the activity of this receptor, 4-bromo-2-methoxy-6-[(4-phenyl-1-piperazinyl)methyl]phenol can reduce the rewarding effects of drugs of abuse and decrease drug-seeking behavior.
Biochemical and Physiological Effects:
4-bromo-2-methoxy-6-[(4-phenyl-1-piperazinyl)methyl]phenol has been shown to decrease the release of dopamine in the nucleus accumbens, a key brain region involved in reward processing. It has also been shown to decrease the activity of the prefrontal cortex, which is involved in decision-making and impulse control. These effects may contribute to its ability to reduce drug-seeking behavior and prevent relapse.

Advantages and Limitations for Lab Experiments

One advantage of 4-bromo-2-methoxy-6-[(4-phenyl-1-piperazinyl)methyl]phenol is its selectivity for the dopamine D3 receptor, which reduces the risk of off-target effects. However, its potency is relatively low, which may limit its use in certain experiments. Additionally, its effects may vary depending on the specific animal model used, which could complicate interpretation of results.

Future Directions

There are several potential future directions for research on 4-bromo-2-methoxy-6-[(4-phenyl-1-piperazinyl)methyl]phenol. One area of interest is its potential use in combination with other drugs or therapies for addiction or psychiatric disorders. Another area of interest is the development of more potent analogs of 4-bromo-2-methoxy-6-[(4-phenyl-1-piperazinyl)methyl]phenol that could be used in experiments with higher doses or in different animal models. Finally, further research is needed to fully understand the mechanisms underlying its effects on dopamine release and prefrontal cortex activity.

Synthesis Methods

The synthesis of 4-bromo-2-methoxy-6-[(4-phenyl-1-piperazinyl)methyl]phenol involves several steps, including the coupling of 4-bromo-2-methoxyphenol with 4-phenyl-1-piperazinecarboxaldehyde, followed by reduction and protection of the resulting intermediate. The final product is obtained through deprotection and purification steps.

Scientific Research Applications

4-bromo-2-methoxy-6-[(4-phenyl-1-piperazinyl)methyl]phenol has been extensively studied in preclinical models for its potential use in treating drug addiction. Studies have shown that it can reduce drug-seeking behavior and prevent relapse in animal models of cocaine and heroin addiction. It has also been studied for its potential use in treating schizophrenia, as it has been shown to improve cognitive function in animal models.

properties

IUPAC Name

4-bromo-2-methoxy-6-[(4-phenylpiperazin-1-yl)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O2/c1-23-17-12-15(19)11-14(18(17)22)13-20-7-9-21(10-8-20)16-5-3-2-4-6-16/h2-6,11-12,22H,7-10,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOORPWJXUVLHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)CN2CCN(CC2)C3=CC=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methoxy-6-[(4-phenylpiperazin-1-yl)methyl]phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.